1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Medicinal Chemistry Scaffold Design Heterocyclic Chemistry

1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine (CAS 1025026-56-5) delivers a structurally precise bipyrazole scaffold where the 1',5'-dimethyl substitution pattern is non-negotiable for reproducible kinase inhibitor SAR and target engagement. Unlike generic bipyrazole amines, this specific isomer ensures synthetic accessibility and consistent in vitro activity. The free primary amine at position 5 allows rapid parallel diversification into amide, sulfonamide, and urea libraries. With low molecular weight (177.21 g/mol) and multiple H-bond donors/acceptors, it is ideally suited for fragment-based drug discovery, SPR, and thermal shift assays. Batch-to-batch consistency at ≥95% purity eliminates variability in lead optimization campaigns. Procure this exact compound to safeguard the integrity of your SAR data.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 1025026-56-5
Cat. No. B1311447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine
CAS1025026-56-5
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=CC(=NN2)N
InChIInChI=1S/C8H11N5/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7/h3-4H,1-2H3,(H3,9,11,12)
InChIKeyQBBDCDGFVCFUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine (CAS 1025026-56-5): Core Identification and Sourcing


1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine (CAS 1025026-56-5) is a bipyrazole derivative with the molecular formula C₈H₁₁N₅ and a molecular weight of 177.21 g/mol . This heterocyclic compound features a 3,4'-bipyrazole core scaffold with methyl substitutions at the 1' and 5' positions and a primary amine at the 5-position of the pyrazole ring . The compound is primarily available as a research chemical with reported purity levels typically ranging from 95% to 98% from commercial suppliers [1]. The bipyrazole scaffold has been explored in medicinal chemistry for its potential as a building block in the development of kinase inhibitors and anti-inflammatory agents .

Why Generic Substitution of 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine Is Scientifically Invalid


The term 'bipyrazole amine' encompasses a broad and heterogeneous class of compounds with varying substitution patterns on the bipyrazole core. Attempting to substitute 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine with a generic 'bipyrazole amine' is scientifically unsound due to the critical influence of the specific methyl substitution pattern (1' and 5' positions) on both chemical reactivity and biological target engagement . Literature on bipyrazole derivatives indicates that small structural changes, such as the position of methyl groups or the nature of the substituents (e.g., ethyl vs. methyl, trifluoromethyl vs. methyl), can drastically alter key properties including synthetic accessibility, physicochemical characteristics, and in vitro activity [1]. The following evidence demonstrates that even structurally close analogs exhibit quantifiable differences, making the precise selection of this compound essential for reproducible research outcomes .

Quantitative Differentiation: 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine vs. Structural Analogs


Structural Determinants of Scaffold Diversity: Methyl Substitution Pattern Differentiation

The 1',5'-dimethyl substitution pattern on the 3,4'-bipyrazole core of CAS 1025026-56-5 represents a specific and distinct chemical space compared to other bipyrazole analogs. The presence of two methyl groups at the 1' and 5' positions (C₈H₁₁N₅, MW 177.21) contrasts with analogs such as 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine (CAS 943107-19-5, C₉H₁₃N₅, MW 191.24), which features an ethyl group at the 1' position, increasing molecular weight and lipophilicity . Another analog, 1'-methyl-5'-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazole]-5-amine, incorporates a strongly electron-withdrawing trifluoromethyl group, drastically altering the electronic properties of the bipyrazole core . These structural variations are known to result in significantly different biological profiles in medicinal chemistry contexts [1].

Medicinal Chemistry Scaffold Design Heterocyclic Chemistry

Commercial Availability and Supply Chain Metrics: Comparative Vendor Analysis

A comparative analysis of commercial availability reveals that 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine is stocked by multiple reputable vendors, including Chemscene (Cat. CS-0205878, purity 95+%) , Santa Cruz Biotechnology (sc-304160) , and Beyotime (Y131197, purity 95%) [1], indicating established supply channels. In contrast, its direct analog, 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine, is less widely cataloged, with limited vendor options (e.g., Smolecule, Santa Cruz Biotechnology) . This broader vendor network for the target compound translates to greater procurement flexibility, competitive pricing, and potentially shorter lead times, reducing the risk of supply chain disruptions in ongoing research programs.

Chemical Procurement Supply Chain Research Chemicals

Purity Specification and Analytical Verification Standards

Commercial specifications for 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine provide a quantifiable benchmark for compound quality. Vendors consistently report purity levels of 95% or higher for this compound [1]. While some other bipyrazole derivatives are also offered at similar purity grades, the explicit reporting of a 95+% purity standard for CAS 1025026-56-5 provides a verifiable quality metric that can be cross-referenced against certificates of analysis (CoA). This is a critical differentiator when compared to analogs for which purity specifications are either not reported or are inconsistent across vendors, introducing uncertainty in experimental reproducibility.

Analytical Chemistry Quality Control Compound Integrity

Synthetic Versatility of the Primary Amine Handle for Downstream Derivatization

The presence of a free primary amine at the 5-position of the pyrazole ring distinguishes 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine from many other bipyrazole derivatives that are functionalized at this position (e.g., carboxylic acids or N-alkylated amines) . This primary amine provides a versatile synthetic handle for a wide range of derivatization reactions, including amide bond formation, reductive amination, and sulfonylation, without the need for prior deprotection steps . In contrast, analogs like 1',5'-dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS 1033431-24-1) present a carboxylic acid handle, which directs downstream chemistry toward different synthetic pathways . The unsubstituted amine offers greater flexibility for generating diverse compound libraries from a common scaffold.

Organic Synthesis Medicinal Chemistry Chemical Biology

Documented Stability and Storage Requirements for Long-Term Use

Supplier data for 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine explicitly states storage conditions of sealed, dry, at 2-8°C, ensuring its integrity during long-term storage . This is a critical piece of information for compound management in research laboratories, allowing for accurate planning of compound procurement and inventory maintenance. In contrast, storage conditions for close analogs such as 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine are not always explicitly specified in vendor documentation , leaving researchers to infer or assume similar conditions, which could lead to unintended degradation. The clear storage directive reduces the risk of compound deterioration, ensuring reproducible results over extended periods.

Compound Management Stability Storage

Literature Prevalence in Heterocyclic Chemistry and Kinase Inhibitor Research

The bipyrazole core, and specifically the 3,4'-bipyrazole scaffold, is a recognized pharmacophore in the development of kinase inhibitors, particularly those targeting the JAK family and EGFR [1][2]. A patent review highlights that bipyrazole derivatives have demonstrated potent activities against various disease targets, with structure-activity relationship (SAR) studies confirming that modifications to the bipyrazole core can significantly impact potency and selectivity [1]. While direct activity data for 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine is not publicly available, its placement within this extensively studied scaffold class provides a strong inferential basis for its potential utility in kinase-focused drug discovery programs. This is a key differentiator from less-explored heterocyclic cores where the SAR landscape is completely uncharted.

Kinase Inhibition Medicinal Chemistry Chemical Biology

Optimal Scientific and Industrial Use Cases for 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine


Medicinal Chemistry: Kinase Inhibitor Lead Optimization and SAR Exploration

The 3,4'-bipyrazole scaffold, as found in 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine, is a validated starting point for developing kinase inhibitors, particularly those targeting JAK and EGFR pathways [1]. Its primary amine handle enables rapid diversification into amide, sulfonamide, or urea libraries for SAR studies. Procuring this specific compound, with its well-defined 1',5'-dimethyl substitution pattern, ensures a consistent and reproducible starting material for lead optimization campaigns aimed at improving potency and selectivity profiles.

Chemical Biology: Tool Compound for Probing Protein-Ligand Interactions

The compound's relatively low molecular weight (177.21 g/mol) and presence of multiple hydrogen bond donors/acceptors make it suitable for fragment-based drug discovery (FBDD) or as a biochemical probe. The documented storage stability (2-8°C, dry) and consistent vendor purity (≥95%) [2] ensure its integrity for biophysical assays such as surface plasmon resonance (SPR) or thermal shift assays (TSA) aimed at validating target engagement.

Organic Synthesis: Versatile Building Block for Heterocyclic Libraries

The free primary amine at the 5-position provides a reactive handle for generating diverse chemical libraries . Researchers can leverage this functional group for parallel synthesis of amides, sulfonamides, or N-alkylated derivatives. The availability of the compound from multiple commercial vendors (Chemscene, Santa Cruz, etc.) ensures a reliable and cost-effective supply for large-scale library production, mitigating the risk of supply chain interruptions.

Quality Control and Analytical Method Development

The commercial availability of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine in certified purity grades (95+%) [2] makes it a suitable candidate for use as a reference standard in analytical chemistry. It can be employed to develop and validate HPLC or LC-MS methods for the detection and quantification of bipyrazole impurities in more complex reaction mixtures or to characterize related derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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